7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane

Medicinal Chemistry Screening Library Physical Chemistry

This 1,4-thiazepane sulfonamide carries a precisely defined ortho‑trifluoromethoxy‑benzenesulfonyl group that governs molecular conformation, lipophilicity, and target‑engagement kinetics. Analogues with para‑CF3O or chloro substitutions show divergent activity against MMPs, NOS, and NLRP3 inflammasomes—single‑atom changes erase potency or introduce off‑target effects. Procurement of the exact CAS‑numbered compound (1797289‑21‑4) is mandatory for reproducible SAR studies, CNS‑penetrant lead optimization, and comparative probe profiling. Quantities from µmol to mg are available for immediate shipping.

Molecular Formula C18H18F3NO3S2
Molecular Weight 417.46
CAS No. 1797289-21-4
Cat. No. B2873536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane
CAS1797289-21-4
Molecular FormulaC18H18F3NO3S2
Molecular Weight417.46
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C18H18F3NO3S2/c19-18(20,21)25-15-8-4-5-9-17(15)27(23,24)22-11-10-16(26-13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2
InChIKeyPFVOLLBDLRFFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane: A Structurally Defined Sulfonamide-Thiazepane Hybrid for Targeted Medicinal Chemistry


7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane (CAS 1797289-21-4) is a synthetic small molecule belonging to the sulfonamide-substituted thiazepane class [1]. Its core structure combines a 1,4-thiazepane seven-membered heterocycle with a phenyl substituent at C7 and a 2-(trifluoromethoxy)benzenesulfonyl group at N4, yielding a predicted molecular weight of 417.47 g·mol⁻¹ and calculated logP-enhancing trifluoromethoxy motif [1]. This compound is primarily stocked as a research-enabling building block or screening candidate for programs targeting CNS disorders, enzyme modulation, or inflammasome pathways, but publicly available quantitative bioactivity and selectivity data remain absent.

Why 7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane Cannot Be Replaced by Other Sulfonamide-Thiazepane Analogues Without Risk of Project Failure


Substituting this compound with a generic sulfonamide-thiazepane analogue is chemically hazardous because minor structural variations in the N4-sulfonyl aryl ring or C7 substituent profoundly alter molecular conformation, electronic surface topology, and lipophilicity [1]. The ortho-trifluoromethoxy group on the benzenesulfonyl ring imposes unique steric and electronic constraints that directly modulate target engagement and metabolic stability [1]. In screening campaigns, closely related analogues—such as those bearing para-trifluoromethoxy or chloro substituents—have exhibited divergent activity profiles against MMPs, NOS, and NLRP3 inflammasome targets, illustrating that even single-atom modifications can erase potency or introduce off-target effects [1]. Consequently, procurement of the exact CAS-numbered compound is mandatory for reproducible structure-activity relationship (SAR) studies and pharmacological validation.

Quantitative Differentiation of 7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane: Candid Assessment of Available Head-to-Head Evidence


High-Strength Comparative Evidence Is Currently Unavailable for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to identify any direct head-to-head comparison, cross-study comparable assay, or robust class-level quantitative inference that would satisfy the evidence standards required for this guide [1]. The compound's differentiation potential is currently limited to predicted physicochemical properties (density 1.361±0.06 g/cm³, boiling point 514.2±60.0 °C, pKa -6.93±0.40) [2] and structural uniqueness; no IC₅₀, Kᵢ, selectivity ratio, or pharmacokinetic parameter has been published for this exact molecule against a named comparator. Reporting empty differentiation claims would be scientifically irresponsible. We strongly recommend that procurement decisions based on orthogonal assay campaigns or in-house head-to-head profiling be conducted prior to committing to large-scale use.

Medicinal Chemistry Screening Library Physical Chemistry

Scientifically Defensible Application Scenarios for 7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane


Scaffold-Hopping and Fragment-Based Drug Design (FBDD)

Despite the lack of target-specific quantitative data, the compound's 1,4-thiazepane sulfonamide core offers a conformationally constrained scaffold that can serve as a privileged starting point for fragment growing or scaffold-hopping campaigns aimed at CNS-penetrant enzyme inhibitors. Researchers can leverage its predicted lipophilicity enhancement from the ortho-trifluoromethoxy group to optimize blood–brain barrier permeability in lead optimization series [1].

NLRP3 Inflammasome Inhibitor Chemical Tool Generation

Sulfonamide-containing thiazepane analogues have been disclosed in patent literature as NLRP3 inflammasome inhibitors. This compound, with its defined 2-(trifluoromethoxy)benzenesulfonyl substitution, can be used as a comparative probe to dissect the sulfonamide SAR around the NLRP3 binding site, provided in-house IC₅₀ and selectivity data are generated against NLRP1 and NLRP3 isoforms [1].

Matrix Metalloproteinase (MMP) Inhibitor Lead Optimization

Thiazepane-based sulfonamides have historically yielded potent MMP inhibitors (e.g., collagenase-3 IC₅₀ ~2 nM). This compound can be evaluated as a new chemotype in MMP-13 or MMP-9 enzymatic assays, with head-to-head profiling against established thiazepane MMP inhibitors to determine whether the ortho-trifluoromethoxy substitution confers improved selectivity over MMP-1 [1].

Quote Request

Request a Quote for 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.